molecular formula C25H25N5O3S B11254882 N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide

N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide

Cat. No.: B11254882
M. Wt: 475.6 g/mol
InChI Key: CWANFSYOYVUQSM-UHFFFAOYSA-N
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Description

N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]-3-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

Molecular Formula

C25H25N5O3S

Molecular Weight

475.6 g/mol

IUPAC Name

N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-methylbenzenesulfonamide

InChI

InChI=1S/C25H25N5O3S/c1-17-5-4-6-23(15-17)34(31,32)30-21-9-7-20(8-10-21)28-25-26-18(2)16-24(29-25)27-19-11-13-22(33-3)14-12-19/h4-16,30H,1-3H3,(H2,26,27,28,29)

InChI Key

CWANFSYOYVUQSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]-3-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common route involves the initial synthesis of 4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDINE, which is then reacted with 4-aminophenyl-3-methylbenzenesulfonamide under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like palladium on carbon to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]-3-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]-3-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit or activate these targets, resulting in therapeutic effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDINE
  • 4-aminophenyl-3-methylbenzenesulfonamide
  • 4-[(4-METHOXYPHENYL)AMINO]BENZALDEHYDE

Uniqueness

N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]-3-METHYLBENZENE-1-SULFONAMIDE stands out due to its combination of aromatic and heterocyclic structures, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or advanced material properties .

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